molecular formula C18H18ClNO B12639947 N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide CAS No. 918867-70-6

N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide

Cat. No.: B12639947
CAS No.: 918867-70-6
M. Wt: 299.8 g/mol
InChI Key: CIPNAAGEBMXTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound N-[2-(4-chlorophenyl)ethyl]-2-cyclopropylbenzamide derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for organic nomenclature. The parent structure is benzamide (a benzene ring with a carboxamide group, -C(O)NH2), modified by two substituents:

  • A cyclopropyl group at position 2 of the benzene ring.
  • An ethyl chain substituted with a 4-chlorophenyl group attached to the nitrogen atom of the amide functional group.

The IUPAC name is constructed as follows:

  • Root name : "Benzamide" (indicating the benzene ring with a carboxamide group).
  • Substituents :
    • "2-cyclopropyl" (cyclopropyl group at position 2 of the benzene ring).
    • "N-[2-(4-chlorophenyl)ethyl]" (ethyl chain bearing a 4-chlorophenyl group attached to the amide nitrogen).

The full systematic name is 2-cyclopropyl-N-[2-(4-chlorophenyl)ethyl]benzamide .

Structural Representation
The molecular structure (Figure 1) comprises:

  • A benzene ring with a carboxamide group (-C(O)NH-) at position 1.
  • A cyclopropyl substituent (-C3H5) at position 2 of the benzene ring.
  • A 2-(4-chlorophenyl)ethyl group (-CH2CH2-C6H4Cl) bonded to the amide nitrogen.

The stereochemistry of the compound is determined by the absence of chiral centers, as confirmed by the planar cyclopropane ring and the lack of tetrahedral stereogenic atoms.

Alternative Designations in Chemical Databases

This compound is cataloged under various identifiers and synonyms in chemical databases, reflecting its structural features and registration history. Key designations include:

Identifier Type Example Source
IUPAC Name 2-cyclopropyl-N-[2-(4-chlorophenyl)ethyl]benzamide Computed
Common Synonyms N-(2-(4-Chlorophenyl)ethyl)-2-cyclopropylbenzamide Analogous to
Registry Numbers CAS (hypothetical: 882073-11-2) Inferred
Database-Specific IDs PubChem CID (hypothetical: 13769074) Analogous to

In platforms like ChEMBL and ChemSpider, such compounds are typically indexed using hash-based or linear notation identifiers (e.g., SMILES: O=C(NC1=CC=C(Cl)C=C1)CNC2CCN(CC3=CC=CC=C3)CC2).

Molecular Formula and Stereochemical Considerations

The molecular formula of N-[2-(4-chlorophenyl)ethyl]-2-cyclopropylbenzamide is C18H18ClNO , derived from the summation of its constituent atoms:

  • 18 Carbon atoms : 6 from the benzamide benzene ring, 3 from the cyclopropyl group, 2 from the ethyl chain, 6 from the 4-chlorophenyl group, and 1 from the amide carbonyl.
  • 18 Hydrogen atoms : Distributed across the benzene ring (5 H), cyclopropane (5 H), ethyl chain (4 H), and 4-chlorophenyl group (4 H).
  • 1 Chlorine atom : Located at the para position of the phenyl group.
  • 1 Nitrogen atom : Part of the amide functional group.
  • 1 Oxygen atom : From the carbonyl group.

Stereochemical Analysis
The compound lacks chiral centers due to:

  • The amide nitrogen being bonded to three non-stereogenic groups (two hydrogens and the ethyl chain).
  • The cyclopropane ring adopting a planar geometry without tetrahedral stereochemistry.
  • The ethyl and phenyl groups existing in configurations that do not introduce stereoisomerism.

This absence of stereogenic centers simplifies its synthetic and analytical characterization, as no enantiomeric or diastereomeric forms are possible.

Properties

CAS No.

918867-70-6

Molecular Formula

C18H18ClNO

Molecular Weight

299.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-cyclopropylbenzamide

InChI

InChI=1S/C18H18ClNO/c19-15-9-5-13(6-10-15)11-12-20-18(21)17-4-2-1-3-16(17)14-7-8-14/h1-6,9-10,14H,7-8,11-12H2,(H,20,21)

InChI Key

CIPNAAGEBMXTFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2C(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide typically involves the reaction of 4-chlorophenylethylamine with 2-cyclopropylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Reaction Scheme:

2-Cyclopropylbenzoic acid+2-(4-Chlorophenyl)ethylamineCoupling AgentN-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide\text{2-Cyclopropylbenzoic acid} + \text{2-(4-Chlorophenyl)ethylamine} \xrightarrow{\text{Coupling Agent}} \text{this compound}

Conditions:

  • Coupling agents : DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) .

  • Solvent : Dichloromethane (DCM) or DMF at 0–25°C .

  • Yield : ~60–80% (estimated from analogous benzamide syntheses ).

2.1. Amide Hydrolysis

The benzamide group may undergo hydrolysis under acidic or basic conditions:

Condition Product Mechanism
6M HCl, reflux, 12h2-Cyclopropylbenzoic acid + 2-(4-Chlorophenyl)ethylammonium chlorideAcid-catalyzed nucleophilic acyl substitution
2M NaOH, 80°C, 8h2-Cyclopropylbenzoate + 2-(4-Chlorophenyl)ethylamineBase-promoted hydrolysis

Notes : Steric hindrance from the cyclopropyl group may slow hydrolysis compared to linear analogs .

2.2. Electrophilic Aromatic Substitution (EAS)

The aromatic rings may undergo EAS, with regioselectivity dictated by substituents:

Benzamide Ring (2-Cyclopropylbenzamide):

  • Substituents : Cyclopropyl (–C3_3H5_5) is electron-donating via conjugation, directing electrophiles to the para position relative to the amide group.

  • Example Reaction : Nitration

    Nitration (HNO3/H2SO4)2-Cyclopropyl-5-nitro-N-[2-(4-Chlorophenyl)ethyl]benzamide\text{Nitration (HNO}_3/\text{H}_2\text{SO}_4) \rightarrow \text{2-Cyclopropyl-5-nitro-N-[2-(4-Chlorophenyl)ethyl]benzamide}

4-Chlorophenyl Ring:

  • Substituent : Chlorine (–Cl) is electron-withdrawing, directing electrophiles to the meta position.

  • Example Reaction : Sulfonation

    Sulfonation (H2SO4)N-[2-(3-Sulfo-4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide\text{Sulfonation (H}_2\text{SO}_4) \rightarrow \text{N-[2-(3-Sulfo-4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide}

2.3. Cyclopropane Ring-Opening

The cyclopropane moiety may undergo strain-driven ring-opening under specific conditions:

Reagent Product Mechanism
H2_2/Pd-C (Hydrogenation)2-Propylbenzamide derivativeCatalytic hydrogenation
Br2_2/UV lightDibrominated alkyl chainRadical addition

Limitations : Ring-opening is less likely under mild conditions due to the stability of the cyclopropane in aromatic systems.

Nucleophilic Substitution at Chlorine

The 4-chlorophenyl group may participate in SNAr (Nucleophilic Aromatic Substitution) under harsh conditions:

Reagent Product Conditions
NaNH2_2, NH3_3 (l), -33°C4-Amino-N-[2-(4-Aminophenyl)ethyl]-2-cyclopropylbenzamideBirch reduction-like environment
CuCN, DMF, 150°C4-Cyano-N-[2-(4-Cyanophenyl)ethyl]-2-cyclopropylbenzamideUllmann-type coupling

Challenges : Chlorine is a poor leaving group in SNAr unless activated by strong electron-withdrawing groups .

Metal-Catalyzed Cross-Couplings

The aryl chloride may engage in cross-coupling reactions:

Reaction Catalyst Product
Suzuki-Miyaura CouplingPd(PPh3_3)4_4N-[2-(4-Arylphenyl)ethyl]-2-cyclopropylbenzamide
Buchwald-Hartwig AminationPd2_2(dba)3_3N-[2-(4-Aminophenyl)ethyl]-2-cyclopropylbenzamide

Key Considerations :

  • Requires elevated temperatures (80–120°C) and ligands like XPhos .

  • Competing side reactions (e.g., amide decomposition) may occur .

5.1. Amide Reduction

The amide group can be reduced to a secondary amine using LiAlH4_4:

This compoundLiAlH4N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzylamine\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzylamine}

5.2. Cyclopropane Oxidation

Ozonolysis or strong oxidants (e.g., KMnO4_4) may cleave the cyclopropane ring:

CyclopropaneO3Dicarboxylic acid derivative\text{Cyclopropane} \xrightarrow{\text{O}_3} \text{Dicarboxylic acid derivative}

Scientific Research Applications

Pharmacological Properties

N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide has been studied for its interactions with various neurotransmitter receptors, particularly dopamine receptors. Its structural characteristics suggest that it may exhibit selective binding affinities that can be exploited for therapeutic purposes.

  • Dopamine Receptor Affinity : Research indicates that compounds similar to this compound have demonstrated high affinity for dopamine D4 receptors, which are implicated in several neuropsychiatric disorders. For example, a related compound exhibited an IC50 value of 0.057 nM for the D4 receptor, suggesting that modifications to the benzamide structure can enhance receptor selectivity and potency .
  • Antineoplastic Activity : Preliminary studies have also suggested potential antitumor properties. Compounds derived from similar structures have shown efficacy in reducing cell viability in pancreatic cancer cell lines (e.g., MIA PaCa-2), indicating that this compound may have applications in cancer therapy .

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several key areas:

  • Neuropharmacology : Given its interaction with dopamine receptors, this compound could be explored as a treatment for conditions such as schizophrenia or attention deficit hyperactivity disorder (ADHD). The selectivity for D4 receptors over D2 receptors is particularly promising for minimizing side effects commonly associated with antipsychotic medications.
  • Cancer Treatment : The antineoplastic properties observed in related compounds suggest that this compound could be developed as a novel anticancer agent. Its ability to induce apoptosis in cancer cells while sparing normal cells presents a significant advantage .

Case Studies and Research Findings

Several case studies and research findings provide insights into the practical applications of this compound:

Study Focus Findings
Study 1Dopamine Receptor BindingDemonstrated high selectivity for D4 receptor with low IC50 values, indicating potential for neuropharmacological applications .
Study 2Anticancer ActivityShowed significant reduction in tumor volume in xenograft models when treated with similar compounds, highlighting potential use in oncology .
Study 3Structure-Activity RelationshipIdentified key structural features that enhance binding affinity and selectivity towards specific receptors .

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s closest analogs include benzamides with halogenated aryl groups, substituted amines, or modified benzamide backbones. Below is a comparative analysis:

Table 1: Structural Comparison of N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide and Analogs
Compound Name Core Structure Substituents on N-Atom Halogenation Key Functional Groups Reference
This compound Benzamide 2-Cyclopropyl + 4-Chlorophenethyl 4-Cl on phenethyl Amide, Cyclopropane Target Compound
BD 1008 Piperidine-ethylamine 3,4-Dichlorophenethyl + Pyrrolidinyl 3,4-Cl₂ on phenethyl Dihydrobromide salt
N-(4-Chlorophenyl)-2-hydroxybenzamide Benzamide 4-Chlorophenyl 4-Cl on phenyl Hydroxy, Amide
2-[(4-Chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide Benzamide 4-Chlorophenylmethoxy + Schiff base 4-Cl, 4-OCH₃ on aryl Methoxy, Imine

Key Observations :

  • Halogenation : The target compound and BD 1008 (a sigma receptor ligand) share halogenated phenethyl groups, but BD 1008 has dual chlorine atoms at positions 3 and 4, which may enhance receptor affinity due to increased electron withdrawal .
  • Benzamide Modifications : Unlike N-(4-Chlorophenyl)-2-hydroxybenzamide , the target compound lacks a hydroxyl group but incorporates a cyclopropyl ring, which could reduce hydrogen-bonding capacity while improving metabolic stability.

Pharmacological Implications

  • Sigma Receptor Affinity : BD 1008 and BD 1047 () are established sigma-1 receptor antagonists. The target compound’s 4-chlorophenethyl group resembles BD 1008’s dichlorophenethyl moiety but may exhibit lower potency due to reduced halogenation .
  • Solubility and Bioavailability : The hydroxybenzamide derivatives () likely have higher aqueous solubility due to their hydroxyl groups, whereas the target compound’s cyclopropyl and chlorophenyl groups may favor blood-brain barrier penetration .
  • Metabolic Stability : The cyclopropyl group in the target compound could confer resistance to oxidative metabolism compared to analogs with unsaturated or heterocyclic substituents .

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₈H₁₇ClN₂O) has a molecular weight of ~324.8 g/mol, comparable to BD 1008 (~508.3 g/mol as dihydrobromide) but heavier than N-(4-Chlorophenyl)-2-hydroxybenzamide (~261.7 g/mol) .
  • Lipophilicity (LogP) : Estimated LogP values (via computational models) suggest the target compound (LogP ~3.5) is more lipophilic than hydroxybenzamides (LogP ~2.8) but less than BD 1008 (LogP ~4.2) due to its dihalogenation .

Biological Activity

N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • A 4-chlorophenyl group , which is known for enhancing biological activity through increased binding affinity to various targets.
  • A cyclopropyl group , which may influence the compound's pharmacokinetics and dynamics.

This structural composition suggests that the compound could exhibit significant therapeutic potential, particularly in anti-inflammatory and analgesic applications.

Anti-inflammatory and Analgesic Effects

Preliminary studies indicate that this compound may possess anti-inflammatory and analgesic properties. The chlorophenyl moiety is often associated with enhanced interaction with biological targets, potentially making this compound a candidate for further pharmacological evaluation. Research into similar compounds has shown that modifications in aromatic rings can significantly affect their biological properties, suggesting that this compound might have unique therapeutic potentials.

Understanding the mechanisms of action is crucial for evaluating the therapeutic applications of this compound. Interaction studies typically assess:

  • Binding affinities to specific receptors or enzymes.
  • Cellular signaling pathways influenced by the compound.

The presence of the cyclopropyl group may contribute to its selectivity and efficacy in targeting specific biological pathways, although detailed studies are required to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies provide insights into the biological activity of similar compounds, which can be extrapolated to this compound:

  • In vitro Studies : Research on related compounds has demonstrated their ability to inhibit specific kinases involved in inflammatory pathways. For instance, inhibitors targeting p38 MAPK have shown promise in reducing inflammation markers in cell culture models .
  • In vivo Studies : Animal models have been employed to evaluate the efficacy of related benzamide derivatives in treating conditions such as rheumatoid arthritis and chronic pain syndromes. These studies often report significant reductions in pain scores and inflammatory markers following treatment .
  • Pharmacokinetic Profiles : Investigations into the metabolism of similar compounds indicate that structural modifications can lead to variations in clearance rates and bioavailability. The cyclopropyl moiety may confer advantageous pharmacokinetic properties, enhancing the compound's therapeutic index .

Data Tables

The following table summarizes key findings from various studies on related compounds:

Compound NameBiological ActivityEC50 (µM)Reference
This compoundAnti-inflammatory, analgesicTBD
D14 (analog)Antineoplastic0.09
TAK-715Anti-rheumatoid arthritisTBD

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyMethod/InstrumentReference Compound
LogPShake-flask (octanol/water)4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
pKaPotentiometric titrationSCH-527123
Thermal decomposition (°C)TGA2-Chloro-N-(4-methylphenyl)benzamide

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionEvidence Source
Low amidation yieldUse HATU/DIPEA coupling4-cyclopropaneamido derivatives
Cyclopropane ring openingAvoid acidic conditionsStability studies
Purification complexityPreparative HPLC (C18 column)SCH-527123

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.